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dihydrochloride

cat. No.: B2803733

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Xanthine Amine Congener (XAC) is a potent, non-selective antagonist of adenosine
receptors and a derivative of xanthine.[1] Due to its high affinity for adenosine receptors, it
serves as a critical tool in pharmacological research, particularly in studies related to renal,
cardiovascular, and neurological systems.[1][2] This document provides a comprehensive
overview of the chemical and physical properties, pharmacological actions, synthesis, and key
experimental methodologies associated with XAC.

Chemical and Physical Properties

Xanthine Amine Congener, chemically known as N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-
7H-purin-8-yl)phenoxylacetamide, is a synthetic organic compound.[3] It is a functionalized
derivative of 1,3-dipropyl-8-phenylxanthine.[2] The hydrochloride salt form is often utilized in
research due to its enhanced water solubility and stability.[4]
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Identifier Value Reference
N-(2-aminoethyl)-2-[4-(2,6-

IUPAC Name dioxo-1,3-dipropyl-7H-purin-8- [3]
yl)phenoxylacetamide
XAC, Papaxac, 8-(4-((2-
aminoethyl)aminocarbonylmet

Synonyms [3]
hyloxy)phenyl)-1,3-
dipropylxanthine

CAS Number 96865-92-8 [3][5]

Molecular Formula C21H28N60a4 [31[6]
CCCN1C2=C(C(=O)N(C1=0)

SMILES CCC)NC(=N2)C3=CC=C(C=C [3]
3)OCC(=O)NCCN
FIQGIOAELHTLHM-

InChliKey [3]
UHFFFAOYSA-N

Property Value Reference

Molecular Weight 428.5 g/mol [3]

Appearance Solid [6]

- DMF: 20 mg/ml, DMSO: 20

Solubility [6]
mg/ml

XLogP3 2.7 [3]

Pharmacological Properties

XAC functions as a competitive, non-selective antagonist for all four subtypes of adenosine

receptors (A1, Aza, Aze, and As).[1][7] Its potency is significantly higher than naturally occurring

xanthines like caffeine and theophylline.[8][9] This characteristic makes its tritiated form,

[BH]XAC, a valuable radioligand for receptor binding assays.[1]
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Receptor Binding Affinity

The affinity of XAC for adenosine receptors has been characterized in various biological

systems.
Receptor/System Affinity Value (Ki, Ke, Ka) Reference
A1 Adenosine Receptor (Rat
_ ~1.6 nM (Ki) [1]
Brain Membranes)
A1 Adenosine Receptor (Rat
15 nM (Ke) [6]
Fat Cells)
A2a Adenosine Receptor
25 nM (Ke) [6]
(Human Platelets)
Adenosine Receptors (Rat
83 nM (Ke) [6]
PC12 Cells)
Adenosine Receptors (Rat
1.23 nM (Ka) [2]

Cerebral Cortical Membranes)

Mechanism of Action

Adenosine receptors are G-protein coupled receptors (GPCRSs) that modulate the activity of
adenylate cyclase.[4]

e A1 and As receptors couple to Gi proteins, which inhibit adenylate cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP).

» A2a and Aze receptors couple to Gs proteins, which stimulate adenylate cyclase, causing an
increase in intracellular cAMP.

XAC competitively binds to these receptors, blocking the action of adenosine and thereby
preventing the modulation of adenylate cyclase activity.[7] This antagonism reverses the
physiological effects of adenosine, such as sedation, vasodilation, and anti-inflammatory
responses.

In Vivo Effects
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o Central Nervous System: XAC is a potent convulsant in mice, an effect attributed to its
antagonism of adenosine receptors in the brain.[4][9]

o Cardiovascular System: In animal models, XAC reverses the hypotension and bradycardia
induced by adenosine receptor agonists.[6]

e Renal System: It is used to investigate the role of adenosine in regulating renal blood flow
and tubular function.[1]

Synthesis Overview

The synthesis of XAC and related compounds often employs a "functionalized congener
approach.[8] This strategy involves introducing a reactive functional group onto the xanthine
core at a position that does not interfere with receptor binding. This functionalized chain can
then be modified to create various derivatives. A general approach involves the synthesis of
1,3-disubstituted-6-aminouracils as key intermediates.[10]
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Step 1: Uracil Derivative Synthesis

Substituted Urea Cyanoacetic Acid

Condensation

1,3-disubstituted-6-aminouracil

Step 2: Diaminouracil Formation

itrosation & Reduction

5,6-diaminouracil derivative

Step 3: Xanthine Ring Closure

Substituted Carboxylic Acid / Aldehyde

Condensation & Cyclization

8-substituted Xanthine Core

Step 4: Amine Congener Formation

Functionalized Amine

Coupling Reaction

Xanthine Amine Congener (XAC)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Xanthine Amine Congener (XAC).
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Experimental Protocols
Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test

compound for A1 adenosine receptors using [3H]XAC. The methodology is adapted from

descriptions of [2BH]XAC binding studies in rat cerebral cortical membranes.[2]

Materials:

Rat cerebral cortical membranes

[BH]XAC (Tritiated Xanthine Amine Congener)
Assay Buffer: 50 mM Tris-HCI, pH 7.4
Adenosine deaminase

Unlabeled XAC (for non-specific binding)
Test compounds

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail and counter

Procedure:

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge
the homogenate at low speed to remove debris, then centrifuge the supernatant at high
speed to pellet the membranes. Resuspend the pellet in the assay buffer.

Enzyme Treatment: Pre-incubate the membrane preparation with adenosine deaminase (2
IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.

Assay Setup: In test tubes, combine the following in order:

o Assay buffer
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o Test compound at various concentrations
o [BH]XAC at a final concentration near its Ka value (e.g., 1-2 nM)

o Membrane suspension (50-100 pg protein)

Non-Specific Binding: Prepare parallel tubes containing a high concentration of unlabeled
XAC (e.g., 10 uM) to determine non-specific binding.

Incubation: Incubate all tubes for 60 minutes at 37°C.

Termination and Filtration: Terminate the incubation by rapid vacuum filtration through glass
fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound
radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the test compound
concentration. Determine the I1Cso value and calculate the Ki using the Cheng-Prusoff
equation.
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Caption: Experimental workflow for a [?H]XAC competitive radioligand binding assay.
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Adenylate Cyclase Activity Assay

This protocol outlines a method to measure the antagonistic effect of XAC on adenosine

receptor-mediated modulation of adenylate cyclase activity in human platelet membranes,

which endogenously express Aza receptors.[6]

Materials:

Human platelet membranes

Assay Buffer: Tris-HCI buffer containing MgClz, ATP, and a cCAMP-phosphodiesterase
inhibitor (e.g., IBMX).

Adenosine receptor agonist (e.g., NECA - 5'-N-ethylcarboxamidoadenosine)

Xanthine Amine Congener (XAC)

GTP

CAMP assay kit (e.g., ELISA or RIA)

Procedure:

Assay Setup: Prepare reaction tubes on ice.

Component Addition: Add assay buffer, GTP, agonist (NECA), and varying concentrations of
the antagonist (XAC) to the tubes.

Initiation: Add the platelet membrane suspension to each tube and pre-incubate for 5
minutes at 30°C.

Start Reaction: Initiate the enzymatic reaction by adding ATP.

Incubation: Incubate the reaction mixture for 10-15 minutes at 30°C.

Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
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» Quantification: Collect the supernatant and measure the amount of cCAMP produced using a
suitable CAMP assay Kkit.

o Data Analysis: Plot the amount of cCAMP produced as a function of agonist concentration in
the presence and absence of XAC. Determine the ECso shift caused by XAC to calculate its

Ke value.

Signaling Pathway

XAC exerts its effects by blocking adenosine-mediated signaling cascades. The primary
pathway involves the modulation of intracellular cAMP levels through the activation or inhibition

of adenylate cyclase.
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Caption: Antagonistic action of XAC on A1 and Aza adenosine receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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